Compound Description: This compound is a 4,6-diaminotriazine derivative containing both pyrrole and triazine rings. It exhibits π-conjugation and forms an extensive network of hydrogen bonds (N—H⋯N and N—H⋯O) and π–π stacking interactions within its crystal structure. []
Compound Description: This compound was identified as a side product during the synthesis of an antitubercular agent. Its crystal and molecular structures were analyzed using X-ray diffraction and Density Functional Theory (DFT) calculations. []
Relevance: This compound shares a structural similarity with N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide with the (pyrimidin-yl)methyl moiety. The key difference lies in the substitution pattern on the pyrimidine ring and the presence of a benzimidazole ring instead of the amide group in N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide. []
Relevance: Similar to the previous compound, N-(2-fluoroethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxamide shares the (pyrimidin-yl)methyl group with N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide. The variation lies in the substitutions on the pyrimidine ring and the presence of a benzimidazole-4-carboxamide group instead of the simple amide in N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide. [, ]
Compound Description: This compound is a binuclear molecule formed unexpectedly during an attempted reductive methylation of 2-amino-6-methylpyridine. It features two 2-N,N-dimethylamino-6-methylpyridine units linked by a methylene bridge. []
Relevance: This compound highlights the reactivity of the dimethylamino-substituted pyridine ring system, which is also present in N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide as a pyrimidine ring. Despite the difference in ring structure, the shared dimethylamino substitution pattern suggests potential similarities in their reactivity profiles. []
Compound Description: This 1,6-naphthyridin-2(1H)-one derivative displays antiproliferative activity against breast cancer cell lines. Its structure is characterized by a 1,6-naphthyridin-2(1H)-one core with various substitutions, including a trimethoxybenzamide group. []
Relevance: While structurally distinct from N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide, this compound emphasizes the biological relevance of nitrogen-containing heterocycles like pyrimidines in medicinal chemistry. The presence of the dimethylamino group, albeit in a different position compared to N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide, further suggests shared chemical properties and potential applications in drug discovery. []
3-cyano-6-hydroxy-4-methyl-2-pyridone
Compound Description: This compound exhibits diverse crystal structures, including solvates and cocrystals, influenced by hydrogen bonding and interactions with solvents or coformers. It showcases a tendency to form R2(2)(8) N-H...O hydrogen-bonding patterns. []
Relevance: Although structurally distinct from N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide, this compound highlights the importance of hydrogen bonding in shaping the solid-state properties of heterocyclic compounds, including pyrimidines. The presence of a cyano group in both compounds further suggests potential similarities in their electronic properties. []
Compound Description: This compound features a quinoline ring system that is essentially planar and forms dihedral angles with a phenyl and a benzene ring. Intermolecular interactions, including O—H⋯N hydrogen bonds and C—H⋯π interactions, stabilize its crystal structure. []
Relevance: Despite significant structural differences from N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide, this compound showcases the use of a dimethylamino-substituted phenyl ring as a structural motif, highlighting its potential as a building block in medicinal chemistry. []
Compound Description: This compound is a potent and systemically bioavailable inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT). It served as a lead compound for developing novel ACAT inhibitors with antiatherosclerotic activity. []
Relevance: This compound shares a structural similarity with N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide in the form of the dimethylamino group attached to a six-membered aromatic ring. The presence of this group in both compounds, despite significant differences in their overall structures, suggests its potential role in influencing their pharmacological properties. []
Compound Description: This compound emerged from structure-activity relationship studies based on compound N-butyl-N'-[2-(dimethylamino)-6-[3-(4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]urea. It exhibited potent ACAT inhibitory activity and moderate plasma levels upon oral administration. This compound significantly reduced atherosclerotic plaque development in preclinical models. []
Relevance: Similar to the previous compound, this compound features a dimethylamino group attached to a six-membered aromatic ring, which it shares with N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide. The presence of this common structural element hints at possible shared pharmacological features, despite the distinct overall structures. []
Compound Description: This compound acts as a potent dual Src/Abl kinase inhibitor, exhibiting promising antiproliferative activity against various hematological and solid tumor cell lines. Oral administration of BMS-354825 in a K562 xenograft model of chronic myelogenous leukemia (CML) demonstrated complete tumor regressions with minimal toxicity. []
Relevance: BMS-354825 shares the 2-methylpyrimidin-4-amine core structure with N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide. The key structural difference lies in the substitution at the 4-position of the pyrimidine ring, where BMS-354825 features a thiazole-5-carboxamide group linked through an amine, while N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide possesses a methyl group and an amide side chain. Despite this difference, the shared core structure suggests possible similarities in their binding affinities towards specific targets. []
Compound Description: This compound, known as the herbicide triflusulfuron-methyl, features a nearly planar dimethylaminotriazinyl-urea group. It exhibits intramolecular hydrogen bonding and dipole-dipole interactions, contributing to its structural stability. The crystal structure is further stabilized by intermolecular interactions, including N—H⋯N hydrogen bonding, C—H⋯X (X = N,O) interactions, and arene π–π stacking. [, ]
Relevance: Triflusulfuron-methyl shares the 4-(dimethylamino)-1,3,5-triazin-2-yl moiety with N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide. This shared structural feature highlights the use of this specific chemical motif in various applications, including herbicides. [, ]
Compound Description: This compound is a degradation product of the herbicide triflusulfuron-methyl. It forms a 1:1 co-crystal with the parent compound, stabilized by various intermolecular interactions, including N—H⋯N hydrogen bonds, C—H⋯O hydrogen bonds, and slipped π–π stacking interactions. []
Relevance: Similar to triflusulfuron-methyl, this degradation product also shares the 4-(dimethylamino)-1,3,5-triazin-2-yl moiety with N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide, emphasizing the prevalence of this structural motif in different chemical contexts. []
Compound Description: LU1505 is a novel quinazoline derivative exhibiting excellent anti-tumor activity both in vitro and in vivo against various cancer cell lines, including MCF-7, SK-BR-3, A172, HCT116, U-118MG, U-87MG, and MDA-MB-468. []
Relevance: LU1505 and N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-ethylbutanamide both contain a dimethylamino group, highlighting its potential relevance in medicinal chemistry and possible influence on pharmacological properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.